![molecular formula C4H8O4 B12728282 beta-D-Threofuranose CAS No. 80877-73-2](/img/structure/B12728282.png)
beta-D-Threofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Threofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Produces acids such as threonic acid.
Reduction: Yields alcohols like threitol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Threose Nucleic Acids
Overview : Threose nucleic acids (TNAs) are synthetic analogs of natural nucleic acids that utilize beta-D-threofuranose as their sugar component. They are characterized by their phosphodiester linkages at the 2' and 3' positions, which enhance their stability and binding affinity compared to traditional nucleic acids.
Applications :
- Gene Therapy : TNAs have shown promise in gene therapy applications due to their ability to form stable duplexes with complementary RNA or DNA sequences. Their enhanced resistance to nucleases makes them suitable for therapeutic use in vivo .
- Aptamer Development : Researchers are exploring TNAs for the development of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. TNA aptamers have been engineered for various biomedical applications, including targeted drug delivery and molecular imaging .
- Molecular Detection : TNA-based probes have been developed for real-time monitoring of microRNA levels in cells. These probes exhibit high specificity and selectivity, making them valuable tools for cancer diagnostics and monitoring treatment efficacy .
Biological Stability and Compatibility
This compound contributes to the biological stability of TNAs, allowing them to function effectively in complex biological environments. Their favorable properties include:
- Nuclease Resistance : TNAs are less susceptible to enzymatic degradation compared to DNA and RNA, which enhances their utility in therapeutic applications .
- Biocompatibility : The structural characteristics of this compound allow for better interaction with biological systems, reducing cytotoxicity while maintaining functionality .
Drug Design
The unique properties of this compound have implications in drug design:
- Antiviral Agents : Compounds based on this compound have been investigated for their antiviral properties. Their ability to mimic natural nucleotides allows them to interfere with viral replication processes .
- Cancer Therapeutics : The incorporation of this compound into drug candidates has been studied for potential anti-cancer effects. These compounds can selectively target cancer cells while minimizing effects on healthy cells due to their specific binding mechanisms .
Case Study 1: TNA Probes in Cancer Diagnostics
A study demonstrated the efficacy of TNA-based probes in distinguishing between different microRNA expressions in various cancer cell lines. The probes showed a significant increase in fluorescence upon binding to target miRNAs, indicating their potential as diagnostic tools for real-time cancer monitoring .
Case Study 2: Gene Silencing Applications
Research highlighted the use of TNAs modified with fluorine substitutions that enhanced their stability and catalytic activity. These modified TNAs exhibited effective gene-silencing capabilities by degrading target mRNA molecules within cultured mammalian cells, showcasing their therapeutic potential in gene regulation .
Mechanism of Action
The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.
Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.
Uniqueness
Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .
Properties
CAS No. |
80877-73-2 |
---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1 |
InChI Key |
FMAORJIQYMIRHF-FLRLBIABSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.